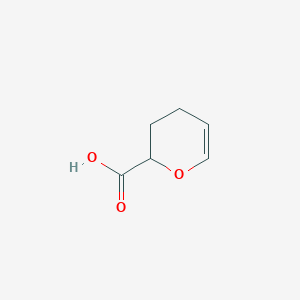

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCKHRQGBNMBPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16698-52-5 | |

| Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details a viable multi-step synthetic pathway, including experimental protocols and characterization data.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a dihydropyran ring with a carboxylate functional group, serves as a versatile scaffold for the synthesis of more complex molecules, including various therapeutic agents. A reliable and well-characterized synthetic route is crucial for its application in research and development. This guide outlines a robust synthetic approach starting from readily available precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. The overall strategy involves the formation of the key intermediate, 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by its oxidation to the corresponding carboxylic acid and subsequent conversion to the sodium salt.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis. While the initial steps are adapted from a protocol for the synthesis of the chiral analog, they are presented here for a racemic synthesis.

Step 1: Hydrolysis of Racemic 2-Acetoxymethyl-3,4-dihydro-2H-pyran

This step involves the hydrolysis of the acetate ester to the corresponding alcohol.

Experimental Protocol:

-

To a solution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran in a suitable solvent (e.g., a mixture of acetone and phosphate buffer), add a lipase enzyme preparation.

-

Stir the mixture at room temperature, maintaining a neutral pH (around 7.6) by the controlled addition of a base solution (e.g., 3N NaOH).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, extract the product, racemic 3,4-dihydro-2H-pyran-2-methanol, with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation of Racemic 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde

The primary alcohol is oxidized to the corresponding aldehyde in this step.

Experimental Protocol:

-

Dissolve the racemic 3,4-dihydro-2H-pyran-2-methanol in a suitable organic solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as a combination of (diacetoxyiodo)benzene (BAIB) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[1]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and work up the mixture to isolate the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde. Purification can be achieved by column chromatography on silica gel.

Step 3: Pinnick Oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde to 3,4-dihydro-2H-pyran-2-carboxylic acid

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes, particularly α,β-unsaturated aldehydes, to carboxylic acids.[2][3][4][5]

Experimental Protocol:

-

Dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde in a mixture of tert-butanol and water.

-

Add a phosphate buffer (e.g., NaH2PO4) to maintain a slightly acidic pH.[2]

-

Add a scavenger, such as 2-methyl-2-butene, to quench the hypochlorite byproduct.[2][6]

-

Cool the mixture in an ice bath and add a solution of sodium chlorite (NaClO2) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product, 3,4-dihydro-2H-pyran-2-carboxylic acid, with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure. The crude acid can be purified by crystallization or column chromatography.

Step 4: Synthesis of this compound

The final step involves the neutralization of the carboxylic acid to form the sodium salt.

Experimental Protocol:

-

Dissolve the purified 3,4-dihydro-2H-pyran-2-carboxylic acid in a suitable solvent, such as ethanol or water.

-

Add one equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide, to the solution.

-

Stir the mixture until the acid is completely neutralized.

-

Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Expected Yield (%) |

| 1 | Racemic 3,4-dihydro-2H-pyran-2-methanol | Racemic 2-Acetoxymethyl-3,4-dihydro-2H-pyran | Lipase, NaOH | >90 |

| 2 | Racemic 3,4-dihydro-2H-pyran-2-carboxaldehyde | Racemic 3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO | 85-95 |

| 3 | 3,4-dihydro-2H-pyran-2-carboxylic acid | Racemic 3,4-dihydro-2H-pyran-2-carboxaldehyde | NaClO2, NaH2PO4, 2-methyl-2-butene | 80-90 |

| 4 | This compound | 3,4-dihydro-2H-pyran-2-carboxylic acid | NaOH or NaOEt | Quantitative |

Characterization Data

The following are the expected spectral data for the key compounds.

3,4-dihydro-2H-pyran-2-carboxylic acid

-

¹H NMR: Expected signals would include a downfield proton for the carboxylic acid (typically >10 ppm), signals for the vinyl protons of the dihydropyran ring, and signals for the methylene protons of the saturated part of the ring.

-

¹³C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm. Other signals will correspond to the carbons of the dihydropyran ring.

-

FTIR (cm⁻¹): A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹.

This compound

-

¹H NMR: The acidic proton signal of the carboxylic acid will be absent. The chemical shifts of the other protons on the dihydropyran ring may experience slight shifts compared to the free acid.

-

¹³C NMR: The carbonyl carbon signal of the carboxylate is expected to shift slightly compared to the carboxylic acid, typically to a slightly higher field.

-

FTIR (cm⁻¹): The broad O-H stretch of the carboxylic acid will be absent. A strong asymmetric stretching band for the carboxylate group (COO⁻) is expected in the region of 1550-1610 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the decision-making process for purification.

Figure 2: Overall experimental workflow for the synthesis.

Figure 3: Logical diagram for the purification process.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their research endeavors. The use of a mild and selective Pinnick oxidation for the key aldehyde-to-acid conversion enhances the robustness and applicability of this synthetic route.

References

- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psiberg.com [psiberg.com]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. synarchive.com [synarchive.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Sodium 3,4-dihydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.

Core Properties

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16698-52-5 | [1] |

| Molecular Formula | C₆H₇NaO₃ | [1] |

| Molecular Weight | 150.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dihydro-2H-pyran-2-carboxylic acid sodium salt, Sodium 3,4-dihydropyran-2-carboxylate | [1] |

| Topological Polar Surface Area | 49.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Physical Properties of 3,4-Dihydro-2H-pyran

| Property | Value | Source |

| CAS Number | 110-87-2 | [2] |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -70 °C | [2] |

| Boiling Point | 86 °C | [2] |

| Density | 0.922 g/mL at 25 °C | |

| Solubility | Soluble in ethanol, ether, and acetone; limited solubility in water. | Inferred from general properties of dihydropyrans |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the neutralization of its corresponding carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid. The carboxylic acid itself can be synthesized from the dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde, followed by oxidation.

Experimental Protocol for the Synthesis of a Related Compound: Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate

While a detailed protocol for the title compound is not available, the following procedure for a structurally similar compound, Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate, provides a representative experimental methodology.[3]

Materials:

-

2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde (1 mol)

-

40% aqueous Sodium Hydroxide (NaOH) solution (0.5 mol)

-

Water

-

Diethyl ether

Procedure:

-

To a glass reactor, add 168 g (1 mol) of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.

-

Dropwise, add 35 mL of 40% aqueous NaOH solution over 60 minutes at a controlled temperature of 323 K (50 °C).

-

After the addition is complete, add 200 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove the alcohol byproduct (2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol).

-

The aqueous layer, containing the sodium salt, is then concentrated under vacuum to remove water.

-

The resulting solid is dried to yield Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.

Yield: Approximately 96.8%[3]

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, based on the principles of acrolein dimerization, oxidation, and subsequent salt formation.

References

A Comprehensive Technical Guide to Sodium 3,4-dihydro-2H-pyran-2-carboxylate

CAS Number: 16698-52-5

This technical guide provides an in-depth overview of Sodium 3,4-dihydro-2H-pyran-2-carboxylate, a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. It is a stable, solid compound at room temperature. The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NaO₃ | [1] |

| Molecular Weight | 150.11 g/mol | [1] |

| CAS Number | 16698-52-5 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 65-68.5 °C | [2] |

| Boiling Point | 327 °C (estimate) | [2] |

| Density | 0.9578 g/cm³ (rough estimate) | [2] |

| Solubility | Soluble in water | [3] |

| Storage Temperature | 2-8 °C | [4] |

Spectroscopic Data

2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylate and the dihydropyran ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylate (COO⁻) | 1650-1540 | Asymmetric stretching vibration |

| Carboxylate (COO⁻) | 1450-1360 | Symmetric stretching vibration |

| C-O-C (ether) | 1150-1085 | Stretching vibration |

| C=C (alkene) | 1680-1620 | Stretching vibration (in the dihydropyran ring) |

| C-H (alkane) | 2950-2850 | Stretching vibrations |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the structure of the molecule. The expected chemical shifts are influenced by the electronegative oxygen atoms and the double bond within the dihydropyran ring.

¹H NMR (Proton NMR):

-

Protons on the dihydropyran ring are expected in the region of 1.5-4.5 ppm.

-

The vinylic protons adjacent to the oxygen atom would appear in the downfield region of the spectrum.

¹³C NMR (Carbon NMR):

-

The carboxylate carbon (COO⁻) would be observed in the downfield region, typically around 170-180 ppm.

-

The carbons of the dihydropyran ring would appear in a range from approximately 20 to 150 ppm, with the olefinic carbons and the carbon attached to the ether oxygen having higher chemical shifts.

Synthesis and Experimental Protocols

This compound can be synthesized from its corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde, via an oxidation reaction followed by salt formation. A plausible and analogous method is the Cannizzaro reaction, which has been reported for similar substituted dihydropyran aldehydes.

3.1. Proposed Synthesis via Cannizzaro-type Reaction

This protocol is adapted from the synthesis of a structurally similar compound, sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A three-necked, thermostated glass reactor equipped with a magnetic stirrer, thermometer, and reflux condenser is charged with a solution of sodium hydroxide in ethanol.

-

Addition of Aldehyde: 3,4-dihydro-2H-pyran-2-carbaldehyde is added to the ethanolic sodium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C).

-

Reaction Monitoring: The progress of the disproportionation reaction is monitored by determining the concentration of unreacted sodium hydroxide using potentiometric titration of withdrawn samples.

-

Work-up: Upon completion of the reaction, the corresponding alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Isolation of Product: The aqueous layer containing the sodium salt is then concentrated under vacuum and dried to yield this compound.

3.2. Experimental Workflow Diagram

Caption: Workflow for the proposed synthesis of the target compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems for pharmaceutical and agrochemical applications.[5] The dihydropyran moiety is a key structural feature in a number of biologically active compounds.

4.1. Precursor for Bioactive Molecules

The chiral aldehyde precursor to this compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a crucial intermediate in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] These receptors are involved in various physiological processes, and their modulation is a target for therapeutic intervention in inflammatory diseases and other conditions.

4.2. Dihydropyran Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry. Notably, the antiviral drug Zanamivir, used for the treatment of influenza, contains a dihydropyran core, highlighting the biological relevance of this structural motif.[5] Derivatives of dihydropyran have also been investigated for their potential as anti-proliferative and cytotoxic agents against cancer cell lines.

4.3. Role in the Synthesis of Adenosine Receptor Agonists

Caption: Role of the dihydropyran scaffold in drug discovery.

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling this compound. As a general precaution, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable chemical intermediate with a stable and versatile structure. Its primary significance lies in its utility as a building block for the synthesis of more complex molecules, including potentially therapeutic agents that target adenosine receptors. While detailed biological studies on the compound itself are limited, the prevalence of the dihydropyran scaffold in medicinal chemistry underscores its importance for further research and development in the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. 16698-52-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. sodium;3,4-dihydro-2H-pyran-2-carboxylic acid | C6H8NaO3+ | CID 54610061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalpoint.eu [chemicalpoint.eu]

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3,4-dihydro-2H-pyran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details plausible synthetic pathways, provides in-depth experimental protocols for the most viable route, and presents quantitative data in a clear, tabular format.

Overview of Synthetic Strategies

The synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, desired scale, and stereochemical considerations. The three primary strategies are:

-

Oxidation of 2-Substituted Dihydropyrans: This is a highly plausible and direct route, starting from the commercially available 3,4-dihydro-2H-pyran-2-methanol. This pathway involves a two-step oxidation process, first to the intermediate aldehyde and then to the final carboxylic acid.

-

Hetero-Diels-Alder Reaction: A powerful cycloaddition strategy for constructing the dihydropyran ring. This would typically involve the reaction of an electron-rich alkene (a vinyl ether) with an α,β-unsaturated carbonyl compound bearing a carboxylic acid moiety or a precursor.

-

Hydrolysis of a Carboxylic Acid Precursor: This approach involves the synthesis of a dihydropyran ring with a functional group at the 2-position that can be hydrolyzed to a carboxylic acid, such as a nitrile or an ester.

The following diagram illustrates the logical relationship between these potential synthetic routes.

Caption: Logical workflow for selecting a synthetic route.

Based on the available literature and commercial starting materials, the oxidation pathway is the most detailed and experimentally validated approach.

Recommended Synthetic Pathway: Two-Step Oxidation

The recommended and most thoroughly documented synthetic route commences with the commercially available 3,4-dihydro-2H-pyran-2-methanol. The synthesis proceeds via a two-step oxidation:

-

Step 1: Oxidation of the primary alcohol to the intermediate aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde.

-

Step 2: Subsequent oxidation of the aldehyde to the target carboxylic acid.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the two-step oxidation synthesis.

Experimental Protocols

Step 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde

This protocol is adapted from the synthesis of the (R)-enantiomer and is applicable to the racemic mixture.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3,4-dihydro-2H-pyran-2-methanol | 114.14 | 14.0 g (122.8 mmol) | 1.0 |

| Bis(acetoxy)iodobenzene (BAIB) | 322.09 | 59.13 g (184.2 mmol) | 1.5 |

| TEMPO | 156.25 | 1.92 g (12.28 mmol) | 0.1 |

| Dichloromethane (DCM) | - | 105 mL | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | 100 mL | - |

| Saturated Sodium Chloride (NaCl) | - | 100 mL | - |

Procedure:

-

A mixture of 3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and BAIB (59.13 g, 184.2 mmol) in dichloromethane (105 mL) is stirred at room temperature for 30 minutes.

-

TEMPO (1.92 g, 12.28 mmol) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexanes mobile phase.

-

Upon completion, the reaction mixture is diluted with dichloromethane (100 mL).

-

The mixture is then washed sequentially with a saturated solution of Na₂S₂O₃ (100 mL) and a saturated solution of NaCl (2 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by column chromatography on silica gel to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Expected Yield: ~50-60%

Step 2: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

This is a proposed protocol based on the well-established Pinnick oxidation for converting aldehydes to carboxylic acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 55% yield from Step 1) | Molar Equivalents |

| 3,4-dihydro-2H-pyran-2-carboxaldehyde | 112.13 | 7.58 g (67.5 mmol) | 1.0 |

| Sodium Chlorite (NaClO₂) | 90.44 | 9.16 g (101.3 mmol) | 1.5 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 8.10 g (67.5 mmol) | 1.0 |

| 2-Methyl-2-butene | 70.13 | 14.2 g (202.5 mmol) | 3.0 |

| tert-Butanol (t-BuOH) | - | 100 mL | - |

| Water | - | 25 mL | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | For extraction | - |

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (7.58 g, 67.5 mmol) in tert-butanol (100 mL).

-

Add 2-methyl-2-butene (14.2 g, 202.5 mmol).

-

In a separate beaker, prepare a solution of sodium chlorite (9.16 g, 101.3 mmol) and sodium dihydrogen phosphate (8.10 g, 67.5 mmol) in water (25 mL).

-

Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: >85%

Alternative Synthetic Approaches

While the oxidation route is well-defined, alternative strategies offer flexibility and may be advantageous for the synthesis of analogues.

Hetero-Diels-Alder Reaction

This [4+2] cycloaddition is a powerful tool for the formation of the dihydropyran ring. A potential disconnection for the target molecule is shown below:

-

Diene: A vinyl ether (e.g., ethyl vinyl ether).

-

Dienophile: An α,β-unsaturated carbonyl compound, such as acrylic acid or an activated derivative.

The reaction would likely require a Lewis acid catalyst to promote the cycloaddition and control regioselectivity. While no specific protocol for the synthesis of the unsubstituted 3,4-dihydro-2H-pyran-2-carboxylic acid via this method was found, it remains a viable strategy for library synthesis.

Hydrolysis of a 2-Cyano-3,4-dihydro-2H-pyran

This route would involve two key transformations:

-

Synthesis of 2-Cyano-3,4-dihydro-2H-pyran: This could potentially be achieved by reacting 3,4-dihydro-2H-pyran with a source of electrophilic halogen to form a 2-halotetrahydropyran in situ, followed by nucleophilic substitution with a cyanide salt.

-

Hydrolysis of the Nitrile: The resulting 2-cyano derivative could then be subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.

This multi-step approach offers an alternative but may involve more challenging intermediates and reaction conditions compared to the oxidation pathway.

References

Technical Guide: Spectroscopic Data for Sodium 3,4-dihydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Sodium 3,4-dihydro-2H-pyran-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific salt, this document presents predicted data based on the known spectroscopic behavior of the parent carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid, and general principles of spectroscopy for carboxylates.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 16698-52-5

-

Molecular Formula: C₆H₇NaO₃

-

Molecular Weight: 150.11 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, inferred from the data for 3,4-dihydro-2H-pyran-2-carboxylic acid and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons on Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 4.0 - 4.2 | dd |

| H-3 (axial) | 1.8 - 2.0 | m |

| H-3 (equatorial) | 2.0 - 2.2 | m |

| H-4 (axial) | 1.6 - 1.8 | m |

| H-4 (equatorial) | 1.9 - 2.1 | m |

| H-5 | 4.7 - 4.9 | m |

| H-6 | 6.3 - 6.5 | d |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-3 | 25 - 30 |

| C-4 | 20 - 25 |

| C-5 | 100 - 105 |

| C-6 | 145 - 150 |

| C=O (carboxylate) | 175 - 185 |

Solvent: D₂O

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkenyl) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (asymmetric stretch) | 1550 - 1610 | Strong |

| C=O (symmetric stretch) | 1400 - 1450 | Strong |

| C=C | 1640 - 1680 | Medium |

| C-O-C | 1050 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Interpretation |

| 127.0395 | [M-Na]⁻ (deprotonated carboxylic acid) |

| 83.0497 | [M-Na-CO₂]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans for adequate signal intensity.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the KBr pellet.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Operate the ESI source in negative ion mode.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion and characteristic fragment ions.

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between the carboxylic acid and its sodium salt.

An In-depth Technical Guide to the Molecular Structure of 3,4-Dihydropyran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3,4-dihydropyran ring is a privileged heterocyclic scaffold integral to numerous natural products, pharmaceuticals, and functional materials.[1] Its unique structural and electronic properties make it a valuable building block in organic synthesis, notably as a precursor for various complex molecules and as a protecting group for alcohols.[1] This guide provides a comprehensive overview of the molecular structure of 3,4-dihydropyran derivatives, detailing their synthesis, advanced structural characterization, and significant biological activities. The content is structured to serve as a technical resource, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations to facilitate understanding and application in research and development.

Synthesis of the 3,4-Dihydropyran Core

The construction of the 3,4-dihydropyran ring system is achieved through several strategic synthetic routes, ranging from classic cycloadditions to modern organocatalytic methods. The choice of method often depends on the desired substitution pattern, stereochemistry, and overall molecular complexity.

Key Synthetic Strategies Include:

-

Hetero-Diels-Alder Reactions: As a powerful C-O and C-C bond-forming strategy, the inverse-electron-demand hetero-Diels-Alder reaction is a cornerstone for constructing the dihydropyran ring. This reaction typically involves the cycloaddition of electron-deficient heterodienes (e.g., α,β-unsaturated carbonyl compounds) with electron-rich olefins like enol ethers.[1]

-

Multicomponent Reactions (MCRs): Offering high atom economy and operational simplicity, MCRs have become a preferred method for generating highly functionalized dihydropyran derivatives in a single step from three or more starting materials.[1][2] These reactions are often performed under mild, environmentally friendly conditions.

-

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and related structures through [4+2] and [3+3] cycloaddition pathways.[3][4] This approach allows for the creation of complex molecules with multiple stereocenters.

-

Olefin Metathesis: Ring-closing metathesis of precursors like allyl ethers, catalyzed by Grubbs' catalysts, provides an efficient route to cyclic enol ethers, including the dihydropyran core.[1][5]

Molecular Structure Characterization

Elucidating the precise molecular structure of 3,4-dihydropyran derivatives is critical for understanding their reactivity and biological function. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the dihydropyran core structure.[1] The vinylic protons typically appear as distinct signals in the downfield region of the ¹H NMR spectrum, while the saturated carbons of the ring can be identified in the upfield region of the ¹³C NMR spectrum.

| Table 1: Typical Spectroscopic Data for the Unsubstituted 3,4-Dihydro-2H-pyran Core | |

| Technique | Characteristic Signals / Bands |

| ¹H NMR (ppm) | ~6.3 (H-2), ~4.6 (H-3), ~4.0 (H-6), ~2.0 (H-4), ~1.8 (H-5) |

| ¹³C NMR (ppm) | ~144 (C-2), ~100 (C-3), ~65 (C-6), ~22 (C-4), ~19 (C-5)[6] |

| IR Spectroscopy (cm⁻¹) | ~3050 (C-H stretch, vinylic), ~2940 (C-H stretch, aliphatic), ~1650 (C=C stretch), ~1240 (C-O-C stretch, ether)[6] |

| Mass Spectrometry (m/z) | Molecular Ion (M⁺) at 84; characteristic fragments from retro-Diels-Alder reaction.[7][8] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including absolute stereochemistry, bond lengths, and bond angles.[1] The dihydropyran ring typically adopts a half-chair or sofa conformation, depending on the substituents. Analysis of crystalline derivatives is crucial for understanding the three-dimensional arrangement and intermolecular interactions that can influence biological activity.[9][10]

| Table 2: Representative Crystallographic Data for a Dihydropyran Derivative | |

| Parameter | Value for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid[9] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.308 Å, b = 8.540 Å, c = 8.878 Å |

| α = 84.33°, β = 84.86°, γ = 70.26° | |

| Ring Conformation | Endo isomer confirmed |

Biological Activity and Signaling Pathways

Derivatives of 3,4-dihydropyran exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[1] Their versatile structure allows for interaction with various biological targets.

Reported Biological Activities Include:

-

Antiviral: The dihydropyran core is a key feature of the neuraminidase inhibitor Zanamivir, used to treat influenza.[1]

-

Anti-proliferative: Certain dihydropyranopyran derivatives have shown significant activity against cancer cell lines, with activity influenced by substitution on appended phenyl rings.[11]

-

Anti-inflammatory: Dihydropyran-3-carboxamide derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-treated cells.

-

Enzyme Inhibition: Natural products like Arisugacin A, containing a dihydropyran moiety, are known acetylcholinesterase inhibitors.[12]

| Table 3: Selected Biological Activities of Dihydropyran Derivatives | |||

| Derivative Class | Biological Target / Assay | Activity Metric | Result |

| Dihydropyranopyran (4j) | Anti-proliferative (MCF-7 cells) | IC₅₀ | 18.5 µM[11] |

| Dihydropyranopyran (4j) | DPPH Radical Scavenging | EC₅₀ | 580 µM[11] |

| Chromene-3-carboxamides | IL-6 and TNF-α Inhibition | - | Significant Inhibition |

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and characterization of 3,4-dihydropyran derivatives.

Protocol 1: Multicomponent Synthesis of a 1,4-Dihydropyran Derivative

This protocol is adapted from a general procedure for the synthesis of functionalized dihydropyrans.

-

Reagent Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

-

Solvent and Catalyst Addition: Add 2 mL of ethanol (EtOH) as the solvent, followed by the catalyst (e.g., 3 mg of a reusable nanocatalyst).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, add 10 mL of acetone to the mixture to precipitate and separate the catalyst by filtration.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid residue from an ethanol/water mixture to yield the pure 1,4-dihydropyran derivative.

-

Characterization: Confirm the structure of the purified product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Tetrahydropyranyl (THP) Protection of an Alcohol

This protocol describes the common use of 3,4-dihydro-2H-pyran (DHP) as a protecting group.

-

Reaction Setup: Dissolve the alcohol (20 mmol) in anhydrous dichloromethane (DCM, 70 mL) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (2.0 g, 24 mmol, 1.2 equivalents).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~100 mg).

-

Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting alcohol by TLC.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude THP-protected alcohol, which can be purified by column chromatography if necessary.

References

- 1. 3,4-Dihydro-2H-pyran | 110-87-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 6. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chemical Reactivity of Dihydropyran Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dihydropyran carboxylates are a class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their unique structural features, including a reactive double bond, an oxygen atom within the six-membered ring, and a carboxylate group, impart a diverse range of chemical reactivity. This versatility makes them valuable building blocks for the synthesis of complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of dihydropyran carboxylates, with a focus on their application in drug development.

Synthesis of Dihydropyran Carboxylates

The synthesis of dihydropyran carboxylates can be achieved through various strategies, with multicomponent reactions being a particularly efficient approach. These reactions allow for the construction of the dihydropyran ring system in a single step from readily available starting materials.

Multicomponent Synthesis

A common and efficient method for the synthesis of functionalized dihydropyrans, including those with carboxylate moieties, is the one-pot multicomponent reaction. This approach involves the reaction of an aldehyde, a malononitrile or other active methylene compound, and a 1,3-dicarbonyl compound in the presence of a catalyst.[1]

Table 1: Synthesis of Dihydropyran Carboxylates via Multicomponent Reactions [2][3]

| Entry | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Ref. |

| 1 | Benzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 95 | [2] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 93 | [2] |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | Ethyl acetoacetate | Preheated fly-ash | Water | 94 | [2] |

| 4 | Benzaldehyde | Malononitrile | Ethyl acetoacetate | None (Sonication) | Water | High | [3] |

Key Reactions of Dihydropyran Carboxylates

The chemical reactivity of dihydropyran carboxylates is dominated by the interplay of the electron-rich double bond and the influence of the ring oxygen and the carboxylate group. Key transformations include cycloaddition reactions, Michael additions, and ring-opening reactions.

Cycloaddition Reactions

Dihydropyrans can participate as the 2π component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The electron-rich nature of the enol ether double bond makes them suitable dienophiles for reaction with electron-deficient dienes. Furthermore, dihydropyran derivatives can be synthesized via hetero-Diels-Alder reactions where the dihydropyran ring is formed.[4][5]

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction [6][7]

A general procedure for the enantioselective hetero-Diels-Alder reaction to form dihydropyran derivatives is as follows:

-

To a solution of the chiral catalyst (e.g., a bis(oxazoline)-copper(II) complex) in a suitable solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), add the β,γ-unsaturated α-keto ester (heterodiene).

-

Stir the mixture for a short period (e.g., 15 minutes).

-

Add the enol ether (dienophile) to the reaction mixture.

-

Allow the reaction to proceed for the specified time, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

Table 2: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis [5][6]

| Entry | Heterodiene | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) | Ref. |

| 1 | β,γ-Unsaturated ketoester | Ethyl vinyl ether | --INVALID-LINK--2 | 85 | >20:1 | 98 | [6] |

| 2 | ent-Kaurane-based enone | n-Butyl vinyl ether | Eu(fod)3 | 63 | 53:47 | - | [5] |

Reaction Workflow: Hetero-Diels-Alder Reaction

Caption: Generalized workflow for a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Michael Addition

The electron-deficient nature of the β-carbon in α,β-unsaturated carbonyl compounds makes dihydropyran derivatives susceptible to Michael addition (1,4-conjugate addition) by various nucleophiles. This reaction is a powerful tool for carbon-carbon bond formation.[8][9]

Experimental Protocol: Michael Addition of 1,3-Dicarbonyls to Enoylpyridine N-oxides [7][9]

-

A mixture of the 1,3-dicarbonyl compound (e.g., indane-1,3-dione) and the 2-enoylpyridine N-oxide in a suitable solvent (e.g., toluene) is prepared.

-

A catalytic amount of a chiral bifunctional catalyst (e.g., a thiourea-based catalyst) is added.

-

The reaction mixture is stirred at a specific temperature (e.g., -20 °C) for a designated time.

-

The reaction is monitored by TLC.

-

After completion, the mixture is worked up, typically by washing with brine and extracting with an organic solvent.

-

The product is purified by column chromatography.

Table 3: Asymmetric Michael Addition Reactions [7][9]

| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Ref. |

| 1 | Indane-1,3-dione | (E)-3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one N-oxide | Ts-DPEN | 75 | 81:15 | 92:8 (er) | [9] |

| 2 | Dimedone | 2-enoylpyridine N-oxide | Chiral pybox–diph–Zn(ii) complex | 95 | - | >99 | [7] |

Reaction Mechanism: Michael Addition

References

- 1. rsc.org [rsc.org]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Organocopper-Catalyzed Hetero Diels-Alder Reaction through in Situ Oxidation of Ethers into Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Organocopper-Catalyzed Hetero Diels-Alder Reaction Through in situ Oxidation of Ethers into Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

Discovery of Novel Dihydropyran Compounds: A Technical Guide for Drug Development Professionals

Introduction: The dihydropyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. Its inherent structural features allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of recent advancements in the discovery of novel dihydropyran derivatives, with a focus on their synthesis, biological evaluation, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

I. Synthesis of Novel Dihydropyran Derivatives

The development of efficient and stereoselective synthetic methodologies is crucial for accessing novel dihydropyran analogs. This section details the experimental protocols for the synthesis of two promising classes of dihydropyran compounds: 1,4-dihydropyran derivatives synthesized via a heterogeneous catalysis approach and spirooxindole δ-lactones obtained through a multi-component reaction.

A. Tantalum-Metal Organic Framework (Ta-MOF) Catalyzed Synthesis of 1,4-Dihydropyran Derivatives

A novel and efficient method for the synthesis of 1,4-dihydropyran derivatives involves the use of tantalum-metal organic framework (Ta-MOF) nanostructures as a reusable heterogeneous catalyst. This approach offers several advantages, including high yields, short reaction times, and operational simplicity.[1][2][3][4]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and 3 mg of Ta-MOF nanostructures in 2 ml of a 1:1 ethanol/water mixture is stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated by filtration, and the product is isolated and purified by recrystallization from ethanol. The Ta-MOF catalyst can be washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[2]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-amino-4-phenyl-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 20 | 92 |

| 3 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 25 | 90 |

| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-5-cyano-6-ethoxycarbonyl-4H-1,4-dihydropyran | 18 | 94 |

Table 1: Synthesis of 1,4-dihydropyran derivatives using Ta-MOF catalyst.

B. Synthesis of Spirooxindole δ-Lactones

Spirooxindole δ-lactones represent a class of dihydropyran-containing compounds with significant potential as anticancer agents. Their synthesis can be achieved through a multi-component reaction involving an isatin-derived enal and a 1,3-dicarbonyl compound, catalyzed by an N-heterocyclic carbene (NHC).

To a solution of isatin-derived enal (0.2 mmol) and 1,3-dicarbonyl compound (0.24 mmol) in toluene (1.0 mL) is added DBU (0.02 mmol) and the NHC catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for the specified time. After completion of the reaction, the mixture is directly purified by flash column chromatography on silica gel to afford the desired spirooxindole δ-lactone.

| Entry | Isatin-derived Enal (R) | 1,3-Dicarbonyl Compound (R') | Time (h) | Yield (%) | ee (%) |

| 1 | H | Acetylacetone | 1 | 84 | 96 |

| 2 | 5-Br | Acetylacetone | 1.5 | 82 | 95 |

| 3 | 5-Cl | Benzoylacetone | 2 | 78 | 92 |

| 4 | 5-F | Dibenzoylmethane | 2 | 75 | 90 |

Table 2: Synthesis of spirooxindole δ-lactones.

II. Biological Evaluation of Novel Dihydropyran Derivatives

The newly synthesized dihydropyran compounds were subjected to biological evaluation to determine their therapeutic potential. This section outlines the experimental protocols for assessing the antimicrobial and anticancer activities of the synthesized compounds.

A. Antimicrobial Activity of 1,4-Dihydropyran Derivatives

The antimicrobial activity of the Ta-MOF synthesized 1,4-dihydropyran derivatives was evaluated against a panel of pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][5]

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | MRSA MIC (µg/mL) |

| Product 1 | 32 | 64 | 128 | 64 |

| Product 2 | 16 | 32 | 64 | 32 |

| Product 3 | 16 | 32 | 64 | 32 |

| Product 4 | 32 | 64 | 128 | 64 |

| Vancomycin | 1 | - | - | 2 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | 1 |

Table 3: Antimicrobial activity of 1,4-dihydropyran derivatives.

B. Anticancer Activity of Spirooxindole δ-Lactones

The in vitro anticancer activity of the synthesized spirooxindole δ-lactones was evaluated against human cancer cell lines, such as Caco-2 (colon carcinoma) and HCT116 (colorectal carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][8][9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the spirooxindole δ-lactones and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[8][11][12][13][14]

| Compound | Caco-2 IC50 (µM) | HCT116 IC50 (µM) |

| Product 1 | 68 | 63 |

| Product 2 | 65 | 60 |

| Product 3 | 58 | 55 |

| Product 4 | 55 | 51 |

| Doxorubicin | 0.8 | 0.5 |

Table 4: Anticancer activity of spirooxindole δ-lactones.

III. Signaling Pathway Analysis

Understanding the mechanism of action of novel compounds is critical for their development as therapeutic agents. This section explores the potential signaling pathway modulated by the anticancer spirooxindole δ-lactones.

A. Plk4 Kinase Signaling Pathway

Polo-like kinase 4 (Plk4) is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[1][2][15][16] Inhibition of Plk4 has emerged as a promising strategy for cancer therapy. The synthesized spirooxindole δ-lactones are proposed to exert their anticancer effects by inhibiting Plk4 kinase.

The inhibition of Plk4 by spirooxindole δ-lactones disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately inducing apoptosis in cancer cells. This targeted approach offers a promising avenue for the development of selective anticancer therapies with potentially reduced side effects.[4][9][10]

IV. Conclusion

This technical guide has highlighted recent advancements in the discovery and development of novel dihydropyran compounds. The detailed synthetic protocols for 1,4-dihydropyran derivatives and spirooxindole δ-lactones provide a practical foundation for their further exploration. The quantitative biological data demonstrates their potential as antimicrobial and anticancer agents. Furthermore, the elucidation of the Plk4 signaling pathway as a potential target for spirooxindole δ-lactones offers a clear mechanistic rationale for their anticancer activity. Continued research in this area, focusing on lead optimization and in vivo studies, is warranted to translate these promising findings into tangible therapeutic benefits.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. public.pensoft.net [public.pensoft.net]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 15. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a preliminary technical investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. Due to the limited direct research on this specific sodium salt, this paper focuses on its synthesis and the broader biological context of the 3,4-dihydro-2H-pyran scaffold. The dihydropyran moiety is a key structural component in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, anti-proliferative, and receptor agonism. This whitepaper summarizes the known biological activities of structurally related dihydropyran derivatives, presents relevant quantitative data in tabular format, provides detailed experimental protocols for key biological assays, and outlines a plausible synthetic route for the title compound.

Introduction

This compound (CAS No. 16698-52-5) is an organic sodium salt with the molecular formula C₆H₇NaO₃. While primarily documented as an intermediate in organic synthesis, the 3,4-dihydro-2H-pyran core structure is a prevalent pharmacophore in a variety of natural products and synthetic molecules of therapeutic interest. The presence of this scaffold in compounds with significant biological activities suggests that this compound and its derivatives could be valuable subjects for further investigation in drug discovery and development. This document aims to consolidate the available information on related compounds to provide a foundational understanding for researchers interested in this chemical entity.

Physicochemical Properties

| Property | Value |

| CAS Number | 16698-52-5 |

| Molecular Formula | C₆H₇NaO₃ |

| Molecular Weight | 150.11 g/mol |

| Canonical SMILES | C1CC(OC=C1)C(=O)[O-].[Na+] |

| Appearance | White to off-white solid (presumed) |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Cannizzaro reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde. This reaction is particularly suitable for aldehydes that lack α-hydrogens, preventing aldol condensation side reactions. The disproportionation reaction yields the corresponding primary alcohol and the sodium salt of the carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Cannizzaro Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1 equivalent) in a minimal amount of a suitable solvent such as methanol or ethanol.

-

Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (2 equivalents) to the aldehyde solution with vigorous stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain the temperature between 20-30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove the alcohol product, (3,4-dihydro-2H-pyran-2-yl)methanol.

-

The aqueous layer containing this compound can be used as is for some applications, or the product can be isolated.

-

-

Isolation (Optional):

-

To isolate the sodium salt, the water can be removed under reduced pressure.

-

Alternatively, acidification of the aqueous layer with a mineral acid (e.g., HCl) will precipitate the free carboxylic acid (3,4-dihydro-2H-pyran-2-carboxylic acid), which can then be collected by filtration, washed with cold water, and dried. The sodium salt can be regenerated by stoichiometric addition of sodium hydroxide or sodium bicarbonate to a solution of the free acid.

-

Biological Activities of Dihydropyran Derivatives

While no direct biological data for this compound has been found, the 3,4-dihydro-2H-pyran scaffold is present in numerous compounds with significant pharmacological activities.

Anti-Proliferative Activity

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines.

Table 1: Anti-Proliferative Activity of Dihydropyranopyran Derivatives

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) vs. SW-480 | IC₅₀ (µM) vs. MCF-7 |

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

| Cisplatin (Control) | - | Not Reported | Not Reported |

Adenosine Receptor Agonism

A derivative of adenosine-5'-N-ethylcarboxamide (NECA) possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has been shown to be a potent agonist at the A₂A and A₃ adenosine receptors.

Table 2: Adenosine Receptor Binding Affinity of a Dihydropyran Derivative

| Compound | Receptor | Kᵢ (nM) |

| (R)-DHP analogue | A₂A | 3.76 |

| A₃ | 4.51 |

Anti-Inflammatory Activity

Certain 3,4-dihydropyran-3-carboxamide derivatives have demonstrated in vitro anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-treated Raw 264.7 cells.

Experimental Protocols for Biological Assays

Anti-Proliferative MTT Assay

This protocol is adapted for assessing the cytotoxicity of compounds against adherent cancer cell lines.

-

Cell Seeding: Seed cells (e.g., SW-480 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

This protocol is for measuring the effect of compounds on the production of inflammatory cytokines by macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control to determine the percentage of inhibition.

Signaling Pathways

Adenosine A₂A Receptor Signaling Pathway

Caption: Agonist binding to the A₂A receptor activates a Gs protein signaling cascade.

Adenosine A₃ Receptor Signaling Pathway

Caption: Agonist binding to the A₃ receptor activates a Gi protein, inhibiting adenylyl cyclase.

Conclusion and Future Directions

This compound is a chemical entity with limited direct biological characterization. However, the prevalence of the 3,4-dihydro-2H-pyran scaffold in a wide range of pharmacologically active molecules suggests that the title compound and its derivatives warrant further investigation. This whitepaper provides a foundational basis for such research by outlining a plausible synthetic route and summarizing the known biological activities of related compounds. Future research should focus on the synthesis and in vitro screening of this compound and a library of its derivatives to explore their potential as anti-proliferative, anti-inflammatory, or receptor-modulating agents. The experimental protocols and signaling pathway information provided herein can serve as a guide for these initial studies.

An In-depth Technical Guide to the Core Chemistry of Dihydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyran (DHP) is a heterocyclic organic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique chemical properties make it an invaluable tool for the protection of alcohols and a key structural motif in a variety of natural products and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the fundamental chemistry of dihydropyran, including its synthesis, key reactions, and applications in drug development, supplemented with detailed experimental protocols and quantitative data.

Core Concepts in Dihydropyran Chemistry

Structure and Properties

The most common isomer, 3,4-dihydro-2H-pyran, is a colorless liquid with the chemical formula C₅H₈O.[3] Its structure features a six-membered ring containing an oxygen atom and a carbon-carbon double bond, rendering it a vinyl ether. This functionality is the primary source of its reactivity.

Table 1: Physical and Spectroscopic Properties of 3,4-Dihydro-2H-pyran

| Property | Value |

| Molecular Weight | 84.12 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 86 °C[3] |

| Melting Point | -70 °C[3] |

| Density | 0.922 g/mL[3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.44 (dt, 1H), 4.82 (dt, 1H), 3.92 (t, 2H), 2.15 (m, 2H), 1.95 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.9, 101.4, 66.8, 22.9, 19.6 |

| Key IR Absorptions (cm⁻¹) | 3050 (C-H, alkene), 2940 (C-H, alkane), 1645 (C=C), 1230 (C-O, ether)[4][5] |

Synthesis of Dihydropyran

The industrial preparation of 3,4-dihydro-2H-pyran typically involves the dehydration of tetrahydrofurfuryl alcohol over an alumina catalyst at high temperatures.[6]

Key Reactions of Dihydropyran

Protection of Alcohols

The most prevalent application of dihydropyran in organic synthesis is as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether.[3] This reaction is catalyzed by acid and is reversible, allowing for the protection and subsequent deprotection of the alcohol functionality.[7] THP ethers are stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides.[8]

Diels-Alder and Cycloaddition Reactions

Dihydropyran and its derivatives can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[9] In the hetero-Diels-Alder reaction, dihydropyran can act as the diene or dienophile. For instance, the reaction of a carbonyl compound with a diene can yield a dihydropyran ring, a transformation referred to as an oxo-Diels-Alder reaction.[10] These reactions are powerful tools for the construction of complex cyclic systems.

Table 2: Examples of Dihydropyran Reactions and Yields

| Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) |

| THP Protection of Benzyl Alcohol | Benzyl alcohol, 3,4-Dihydropyran | p-TsOH (cat.), CH₂Cl₂ | Benzyl THP ether | >95 |

| Deprotection of Benzyl THP ether | Benzyl THP ether | LiCl, H₂O, DMSO | Benzyl alcohol | 92[11] |

| Hetero-Diels-Alder | Danishefsky's diene, Benzaldehyde | ZnCl₂ | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | ~70-80 |

| Synthesis of 1,4-Dihydropyran Derivative | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | Ta-MOF nanostructures, EtOH, RT | 2-Amino-3-cyano-4-aryl-4H-pyran derivative | 88-90[12][13] |

Dihydropyran in Drug Development

The dihydropyran motif is present in numerous biologically active molecules and approved pharmaceutical drugs.[2] Its rigid, six-membered ring structure can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for binding to biological targets.

Case Study: Dihydropyran-based PI3Kα Inhibitors

Recent research has identified dihydropyran-based medium-ring macrolides as potent and selective inhibitors of the p110α subunit of phosphoinositide 3-kinase α (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[14] One such compound demonstrated an IC₅₀ value of 1.10 µM against the HL-60 cancer cell line.[14] The inhibition of PI3Kα leads to the suppression of the downstream AKT signaling pathway, inducing mitochondrial stress and subsequent caspase-mediated apoptosis in cancer cells.[14]

Experimental Protocols

Protocol 1: Protection of an Alcohol with Dihydropyran (THP Ether Formation)

This protocol is a general procedure for the tetrahydropyranylation of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol and dissolve it in dichloromethane.

-

Add 3,4-dihydro-2H-pyran and PPTS to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure THP ether.[7]

Protocol 2: Deprotection of a THP Ether

This protocol describes a mild method for the cleavage of THP ethers.

Materials:

-

THP ether (1.0 eq)

-

Lithium chloride (LiCl) (5.0 eq)

-

Water (10.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, combine the THP ether, lithium chloride, and water in dimethyl sulfoxide.

-

Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 6 hours.

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the deprotected alcohol.[11]

Protocol 3: Synthesis of a 1,4-Dihydropyran Derivative

This protocol outlines a multicomponent reaction for the synthesis of a functionalized dihydropyran.

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Tantalum-based metal-organic framework (Ta-MOF) nanocatalyst (as specified in the literature)

-

Ethanol

-

Acetone

Procedure:

-

In a flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and the Ta-MOF nanocatalyst in ethanol.

-

Stir the mixture at room temperature. Monitor the reaction by TLC.

-

Upon completion, add acetone to precipitate the catalyst.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative.[12]

Conclusion